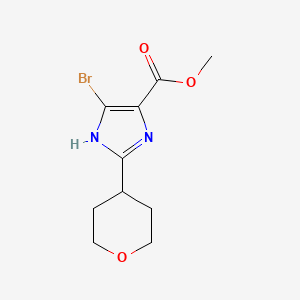

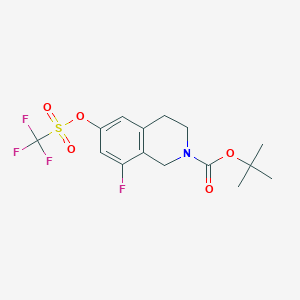

![molecular formula C20H20N4O3S B2730721 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide CAS No. 717119-27-2](/img/structure/B2730721.png)

2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

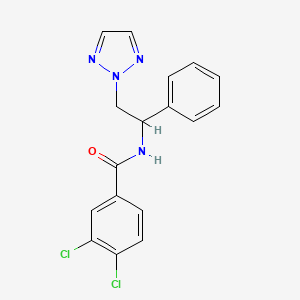

“2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide” is a specialty product for proteomics research . It has a molecular formula of C14H17N3O3S and a molecular weight of 307.37 .

Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

The compound is involved in the synthesis of more substituted alkylated enamines through reactions with cyclohexanone enamines and phenyl vinyl sulfone. This process, leading to the production of mainly the more substituted alkylated enamines, is determined by spectral and/or chemical evidence, showcasing its utility in the modification of molecular structures for specific chemical properties (Risaliti, Fatutta, & Forchiassin, 1967).

Applications in Asymmetric Synthesis

The chemical's derivative, such as those involving sulfonyl groups, have been pivotal in the asymmetric synthesis of amines and their derivatives. Aryl-sulfinamides, closely related to the core structure of the chemical , have been extensively used as chiral auxiliaries in the synthesis of N-heterocycles like piperidines and pyrrolidines. These compounds are significant for their presence in many natural products and biologically active compounds, underscoring the compound's role in facilitating asymmetric synthesis and enhancing the repertoire of synthetic organic chemistry (Philip, Treesa, Saranya, & Anilkumar, 2021).

Contribution to Heterocyclic Chemistry

The versatility of 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide extends to the realm of heterocyclic chemistry, where it serves as a precursor for the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives. These compounds, containing the sulfonyl moiety, display significant antimicrobial activities, highlighting the compound's role in contributing to the development of new antimicrobial agents with potential therapeutic applications (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Enantioselective Catalysis

In enantioselective catalysis, derivatives of the compound have been used as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This showcases the compound's importance in the synthesis of optically active molecules, which is a critical aspect of medicinal chemistry and drug development (Wang, Cheng, Wu, Wei, & Sun, 2006).

Eigenschaften

IUPAC Name |

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-pyridin-4-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c21-15-17(13-16-7-9-22-10-8-16)20(25)23-18-5-4-6-19(14-18)28(26,27)24-11-2-1-3-12-24/h4-10,13-14H,1-3,11-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPZPGXZJQJNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(=CC3=CC=NC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

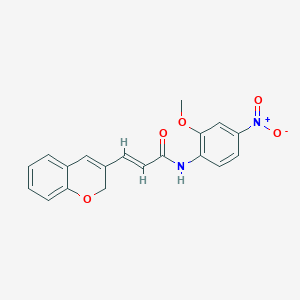

![4-[1-(2-Chloro-3-fluoropyridine-4-carbonyl)piperidin-4-yl]-2-methylmorpholine](/img/structure/B2730638.png)

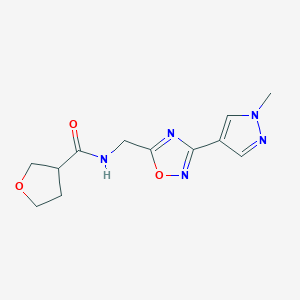

![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)

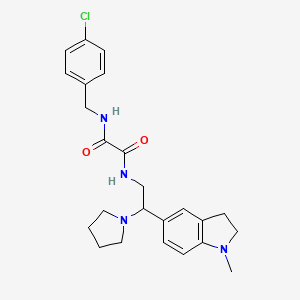

![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)

![2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2730645.png)

![Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2730657.png)